The synthesis of MK-0674 involves multiple steps that include the formation of key intermediates. The process typically requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity. Specific methods may involve:
The molecular structure of MK-0674 features several functional groups that contribute to its biological activity. Notably:
The three-dimensional conformation of MK-0674 allows it to fit into the active site of cathepsin K effectively, thereby inhibiting its function .
MK-0674 can participate in various chemical reactions:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
MK-0674 exerts its pharmacological effects primarily through the selective inhibition of cathepsin K. By binding to the active site of this cysteine protease, MK-0674 prevents it from degrading collagen in bone tissue. This inhibition is critical in reducing bone resorption, making MK-0674 a potential therapeutic agent for conditions such as osteoporosis . In vivo studies have demonstrated that deuterated forms of MK-0674 undergo stereoselective epimerization via an oxidation/reduction cycle, leading to the formation of metabolites like hydroxyleucine and glucuronide conjugates .
MK-0674 exhibits several notable physical and chemical properties:
MK-0674 has numerous scientific applications across various fields:
MK-0674 was identified as a potent cathepsin K (Cat K) inhibitor through targeted exploration of the same structural class as odanacatib (MK-0822), a clinical-stage inhibitor developed by Merck & Co. for osteoporosis treatment. Both compounds share a nitrile-based electrophilic warhead that forms a reversible covalent thioimidate adduct with the active-site cysteine residue (Cys25) of Cat K, conferring high inhibitory potency [1] [3] [10]. MK-0674 exhibits an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 0.4 nM against human Cat K, comparable to odanacatib’s sub-nanomolar potency [5] [9].
Critical structural similarities include:
Unlike earlier peptide-based Cat K inhibitors, MK-0674 and odanacatib belong to a class of non-peptidic, acyclic inhibitors designed for enhanced metabolic stability. MK-0674 was specifically optimized to retain odanacatib’s inhibitory profile while improving oral bioavailability and pharmacokinetic properties [1] [3].
Table 1: Selectivity Profile of MK-0674 Against Cathepsin Family Enzymes
Enzyme | IC₅₀ (nM) | Selectivity Fold vs. Cat K |
---|---|---|
Cat K | 0.4 | 1 |
Cat S | 97.4 | 243 |
Cat B | 462.4 | 1,156 |
Cat F | 585.8 | 1,465 |
Cat L | 4,742.8 | 11,857 |
Data derived from enzymatic assays using human recombinant proteases [5] [9].
Achieving oral bioavailability for Cat K inhibitors faced significant hurdles due to their physicochemical properties (molecular weight >500 Da, low membrane permeability) and susceptibility to first-pass metabolism. MK-0674’s design incorporated three key strategies to overcome gastrointestinal barriers:
Metabolic Stabilization via Deuterium Incorporation:The alcohol stereocenter in MK-0674 was selectively deuterated to retard stereoselective epimerization. In vivo studies confirmed that deuterium substitution reduced the rate of oxidation of the (R)-alcohol to the ketone, a critical step in an oxidation/reduction metabolic cycle responsible for racemization. This minimized the formation of less active diastereomers, preserving target engagement [1] [6] [9].
Glucuronidation Resistance:The tertiary alcohol group was strategically positioned to sterically hinder glucuronosyltransferase-mediated conjugation. In vitro incubations with liver microsomes demonstrated significantly reduced glucuronide formation compared to earlier analogs with primary alcohols. Only trace amounts of the glucuronide metabolite were detected, confirming enhanced metabolic stability [1] [9].
Balanced Lipophilicity for Passive Absorption:LogP optimization (experimental LogP = ~3.5) ensured sufficient lipophilicity for transcellular absorption across intestinal epithelia without compromising solubility. The 4-methylsulfonylphenyl group provided optimal polarity, enabling MK-0674 to comply with the "beyond Rule of 5" (bRo5) principles for orally bioavailable compounds [1] [7].
Table 2: Key Metabolic Pathways of MK-0674 and Mitigation Strategies
Metabolic Challenge | Structural Modification | Biological Outcome |
---|---|---|
Stereocenter epimerization | Deuteration at alcohol carbon | 90% reduction in (R)- to (S)-epimer conversion |
Glucuronide conjugation | Steric shielding of tertiary alcohol | <5% glucuronide metabolite formation |
CYP450-mediated oxidation | Fluorinated biphenyl cap | Reduced clearance (CL = 0.3 L/h/kg in dogs) |
Data synthesized from preclinical species studies [1] [5] [9].
MK-0674 demonstrated favorable pharmacokinetics across preclinical species, characterized by prolonged half-life and high oral bioavailability, critical for once-daily dosing in humans:
Extended Half-Life: In dogs, MK-0674 exhibited a plasma half-life (t₁/₂) of 25–32 hours, significantly longer than early analogs like L-006235 (t₁/₂ = 2–4 h). This was attributed to reduced clearance (0.3 L/h/kg) and increased volume of distribution (Vd = 8 L/kg), indicating efficient tissue penetration, particularly into bone [1] [5] [9].
High Oral Bioavailability: Bioavailability exceeded 50% in rats, dogs, and monkeys. In dogs, values reached 89–115% at 2 mg/kg doses, suggesting saturation of first-pass metabolism or involvement of enterohepatic recirculation. Deuterated MK-0674 maintained >80% oral bioavailability, confirming deuterium’s stabilizing effect [1] [9].
Bone Resorption Efficacy: In rabbit osteoclast assays, MK-0674 inhibited bone resorption with an IC₅₀ of 10 nM. In vivo studies in ovariectomized rabbits showed significant reduction in urinary collagen crosslinks (CTX-I), a bone resorption biomarker, at plasma concentrations >100 ng/mL [5] [9].
Table 3: Pharmacokinetic Parameters of MK-0674 in Preclinical Species
Species | Dose (mg/kg) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC₀–∞ (ng·h/mL) | F (%) |
---|---|---|---|---|---|
Rat | 2 | 18 | 450 | 8,200 | 52 |
Dog | 2 | 32 | 980 | 21,500 | 115 |
Monkey | 2 | 24 | 620 | 12,800 | 67 |
Parameters after single oral administration; F = oral bioavailability [1] [5] [9].
Metabolite identification studies using deuterated MK-0674 revealed two primary metabolites:
The combined pharmacokinetic and metabolic profile positioned MK-0674 as a promising candidate for clinical evaluation in bone-resorptive diseases.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3